molecular formula C13H15BrN2O2 B12957050 5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol

5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol

Cat. No.: B12957050
M. Wt: 311.17 g/mol
InChI Key: LRUHQYQRBSBDQC-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a brominated indazole derivative featuring a methyl group at position 6, a hydroxyl group at position 4, and a tetrahydropyran (THP) protective group at the N1 position. The THP group enhances solubility and stability during synthetic processes, while the bromine atom at position 5 may facilitate electrophilic interactions in biological systems. This compound is of interest in medicinal chemistry due to the indazole scaffold’s prevalence in kinase inhibitors and anticancer agents .

Properties

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

5-bromo-6-methyl-1-(oxan-2-yl)indazol-4-ol

InChI

InChI=1S/C13H15BrN2O2/c1-8-6-10-9(13(17)12(8)14)7-15-16(10)11-4-2-3-5-18-11/h6-7,11,17H,2-5H2,1H3

InChI Key

LRUHQYQRBSBDQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NN2C3CCCCO3)C(=C1Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Methylation: The methyl group at the 6-position can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group can be attached through nucleophilic substitution reactions, often involving the reaction of a suitable alcohol with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bromine atom or the indazole ring, leading to debromination or hydrogenation products.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under mild to moderate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of debrominated or hydrogenated derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating the biological activity of indazole derivatives.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Indazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities. This compound could be explored for similar therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the hydroxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, physicochemical properties, and spectral data of 5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents IR/NMR Data Highlights
5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol (Target) C₁₃H₁₅BrN₂O₂ 329.62 Br (C5), CH₃ (C6), OH (C4), THP (N1) IR: Broad O–H stretch (~3400 cm⁻¹)
4-Bromo-5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (11) C₁₃H₁₄BrClN₂O 344.62 Br (C4), Cl (C5), CH₃ (C6), THP (N1) ¹H-NMR: δ 2.23 (s, CH₃), THP protons (δ 3.13–4.16)
5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (12) C₁₃H₁₅BrN₂O₂ 343.18 Br (C5), OCH₃ (C6), THP (N1) IR: C–O–C stretch (~1200 cm⁻¹)
5-Bromo-2,6-dimethyl-2H-indazole (9) C₉H₉BrN₂ 225.09 Br (C5), CH₃ (C2, C6) ¹H-NMR: δ 1.01 (s, 2×CH₃)
4-(4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide (3) C₂₅H₂₄BrClN₄O₃S 575.91 Br (pyrazole), Cl (phenyl), SO₂NH₂ IR: SO₂ (1163, 1315 cm⁻¹), C=O (1670 cm⁻¹)

Key Comparisons

Substituent Effects on Reactivity and Bioactivity Bromine Position: The target compound’s bromine at C5 contrasts with the C4 bromine in compound 11, which also bears a chloro group. Halogen positioning influences electronic distribution and binding affinity in enzyme active sites . Hydroxyl vs. Methoxy: The hydroxyl group (target) vs. Hydroxyl groups enhance polarity but may reduce metabolic stability compared to methoxy . THP Protective Group: The THP moiety in the target compound and 11–12 improves solubility compared to simpler indazoles like 9, which lacks this group .

Spectral Data Insights

  • IR Spectroscopy : The target compound’s hydroxyl group produces a broad IR peak (~3400 cm⁻¹), absent in methoxy-substituted 12 , which instead shows C–O–C stretches (~1200 cm⁻¹) .
  • ¹H-NMR : THP protons in the target compound and 11 appear as multiplet signals (δ 3.13–4.16), while methyl groups resonate as singlets (δ 2.23–2.55) .

Synthetic and Stability Considerations

  • Compound 11 and the target compound are stable at room temperature, whereas sulfonamide derivatives like 3 may require controlled conditions due to hygroscopicity .
  • The absence of a sulfonamide or triazole group (cf. 3 , 5 ) simplifies the synthesis of the target compound, as fewer protection/deprotection steps are needed .

Biological Relevance

  • Indazoles with THP groups (target, 11 , 12 ) are explored as kinase inhibitors, while sulfonamide-pyrazole hybrids (e.g., 3 ) target carbonic anhydrases .
  • Bromine’s presence (target, 11 , 12 ) may enhance cytotoxicity via DNA intercalation or halogen bonding, as seen in related anticancer agents .

Biological Activity

5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

The molecular formula for 5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is C12H13BrN2OC_{12}H_{13}BrN_2O, with a molecular weight of 281.15 g/mol. Its structure features a bromine atom, a tetrahydropyran moiety, and an indazole ring, contributing to its unique biological profile.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various indazole derivatives, including 5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol. The compound was tested against several bacterial strains using the agar well diffusion method. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMIC (µg/mL)
5-Bromo-6-methyl...Staphylococcus aureus8
5-Bromo-6-methyl...Escherichia coli16
ControlStaphylococcus aureus32
ControlEscherichia coli64

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays.

Cell LineIC50 (µM)
MCF715
A54920
Control>50

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by flow cytometry analyses.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using a lipopolysaccharide (LPS)-induced model in macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control500300
LPS800500
5-Bromo... (10 µM)300150

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on a series of indazole derivatives, including our compound, demonstrated that structural modifications significantly enhanced antibacterial activity against multidrug-resistant strains.
  • Case Study on Cancer Cell Lines : In a comparative analysis with other known anticancer agents, the compound showed comparable efficacy against breast cancer cells, suggesting it could be a promising candidate for further development.

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